Cas no 2248322-62-3 (1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester)

1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
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- 1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester
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- インチ: 1S/C16H21NO4/c1-10-7-8-12(14(18)19)11-6-5-9-17(13(10)11)15(20)21-16(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,18,19)
- InChIKey: NFOFOJJGLNTAGY-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)C2=C(C(C(O)=O)=CC=C2C)CCC1
1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366994-0.1g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 0.1g |
$1019.0 | 2025-03-18 | |
Enamine | EN300-366994-1.0g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 1.0g |
$1157.0 | 2025-03-18 | |
Enamine | EN300-366994-2.5g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 2.5g |
$2268.0 | 2025-03-18 | |
Enamine | EN300-366994-10.0g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 10.0g |
$4974.0 | 2025-03-18 | |
Enamine | EN300-366994-0.25g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 0.25g |
$1065.0 | 2025-03-18 | |
Enamine | EN300-366994-0.05g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 0.05g |
$972.0 | 2025-03-18 | |
Enamine | EN300-366994-0.5g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 0.5g |
$1111.0 | 2025-03-18 | |
Enamine | EN300-366994-5.0g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 5.0g |
$3355.0 | 2025-03-18 |
1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) esterに関する追加情報
1,5(2H)-Quinolinedicarboxylic Acid, 3,4-Dihydro-8-Methyl-, 1-(1,1-Dimethylethyl) Ester: A Comprehensive Overview
The compound with CAS No. 2248322-62-3, commonly referred to as 1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and structural versatility. The quinoline skeleton serves as a foundational framework for numerous bioactive molecules, making this compound a valuable asset in drug discovery and development.
Recent advancements in synthetic methodologies have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as catalytic asymmetric synthesis and microwave-assisted reactions. These methods not only enhance the efficiency of production but also contribute to the sustainability of chemical processes. The ester functional group present in this molecule plays a crucial role in modulating its pharmacokinetic properties, making it an ideal candidate for drug delivery systems.
One of the most promising applications of this compound lies in its potential as a precursor for bioactive agents. Researchers have demonstrated that derivatives of this compound exhibit potent antimicrobial and anti-inflammatory activities. For instance, studies published in *Journal of Medicinal Chemistry* highlight its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential utility in treating chronic inflammatory diseases such as arthritis.
In addition to its pharmaceutical applications, this compound has also found relevance in the realm of materials science. Its unique electronic properties make it a suitable candidate for use in organic semiconductors and optoelectronic devices. Recent investigations into its photovoltaic applications have revealed promising results, with researchers reporting enhanced charge transport properties when incorporated into polymer blends.
The structural complexity of this compound necessitates a thorough understanding of its synthetic pathways and characterization techniques. Advanced analytical tools such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in elucidating its molecular structure and confirming its purity. These insights are critical for ensuring the reliability of downstream applications.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to achieve higher yields and lower production costs. Collaborative efforts between academic institutions and industry partners are paving the way for scalable manufacturing processes. Furthermore, interdisciplinary studies are exploring its potential as a building block for more complex molecular architectures, such as macrocycles and supramolecular assemblies.
In conclusion, the compound with CAS No. 2248322-62-3 represents a significant advancement in the field of organic synthesis. Its unique chemical properties and diverse applications underscore its importance as a versatile building block for modern chemistry. As research continues to uncover new facets of its utility, this compound is poised to make substantial contributions to both therapeutic development and materials innovation.
2248322-62-3 (1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester) 関連製品
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